

An In-depth Technical Guide to the Physical Properties of *cis*-2-Methylcyclopentanol

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Compound of Interest

Compound Name: *cis*-2-Methylcyclopentanol

Cat. No.: B1360979

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Introduction

***cis*-2-Methylcyclopentanol** is a cyclic alcohol of significant interest in organic synthesis, particularly as a chiral building block and intermediate in the development of pharmaceuticals and agrochemicals.[1][2] Its stereospecific structure, featuring a cyclopentane ring with vicinal methyl and hydroxyl groups on the same side of the ring, imparts distinct physical and chemical properties that are crucial for its application in stereoselective reactions.[2] The cyclopentanol moiety is a key structural feature for receptor binding in various medicinal chemistry applications.[3] This guide provides a comprehensive overview of the core physical properties of ***cis*-2-Methylcyclopentanol**, detailed experimental protocols for their determination, and an analysis of its stereochemical and spectroscopic characteristics.

Core Physical and Chemical Properties

The physical properties of ***cis*-2-Methylcyclopentanol** are fundamental to its handling, application in synthesis, and purification. These properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O	[2][3][4]
Molecular Weight	100.16 g/mol	[2][3]
CAS Number	25144-05-2	[2][3][4]
Appearance	Colorless liquid	[2][3]
Boiling Point	115-120 °C	[3]
Melting Point	17.63 °C (estimate)	[1]
Density	0.947 g/cm ³	[1]
Refractive Index	1.4504	[1]
Solubility	Moderately soluble in water; soluble in organic solvents like ether and acetone.	[2][3]
pKa	15.33 ± 0.40 (Predicted)	[4]

Stereochemistry and Conformational Analysis

The "cis" configuration of 2-methylcyclopentanol dictates that the methyl and hydroxyl groups are on the same face of the cyclopentane ring.[2] Cyclopentane itself is not planar and exists in puckered conformations, primarily the "envelope" and "half-chair" forms, to alleviate torsional strain.

In **cis-2-Methylcyclopentanol**, the substituents influence the conformational equilibrium. The molecule will adopt a conformation that minimizes steric interactions. The two primary envelope conformations would place either the methyl- and hydroxyl-bearing carbons or an adjacent carbon out of the plane. The relative stability of these conformers can be analyzed through computational modeling and spectroscopic methods, such as NMR.

Caption: Conformational isomers of the cyclopentane ring in **cis-2-Methylcyclopentanol**.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of **cis-2-Methylcyclopentanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR Spectroscopy:** The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For **cis-2-Methylcyclopentanol**, one would expect distinct signals for the proton on the carbon bearing the hydroxyl group (C1-H), the proton on the carbon with the methyl group (C2-H), the methyl protons, and the methylene protons of the cyclopentane ring. The cis stereochemistry influences the coupling constants between the C1-H and C2-H protons.
- **^{13}C NMR Spectroscopy:** The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For **cis-2-Methylcyclopentanol**, six distinct signals are expected, corresponding to the two substituted ring carbons, the three unsubstituted ring carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. Key expected absorptions for **cis-2-Methylcyclopentanol** include:

- A broad O-H stretching band in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of an alcohol.[\[5\]](#)
[\[6\]](#)
- C-H stretching bands for the sp^3 hybridized carbons of the cyclopentane ring and methyl group, typically appearing just below 3000 cm^{-1} .[\[6\]](#)
- A C-O stretching band in the fingerprint region, around $1050\text{--}1150\text{ cm}^{-1}$.

Experimental Protocols for Physical Property Determination

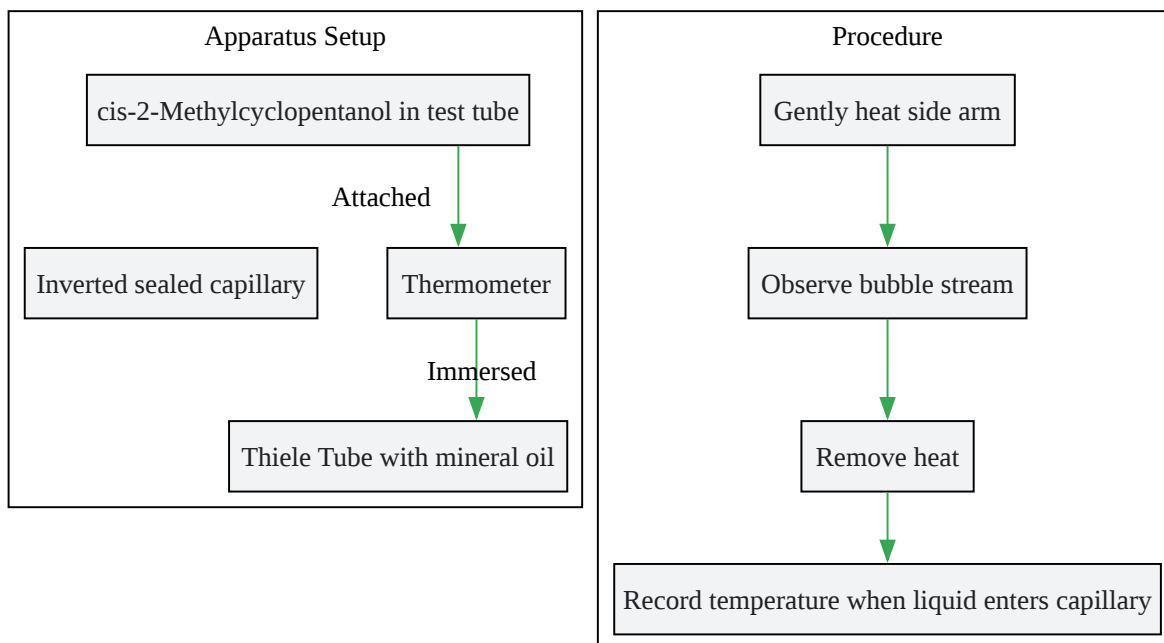
The following are detailed, step-by-step methodologies for determining the key physical properties of **cis-2-Methylcyclopentanol**. These protocols are designed to be self-validating through repetition and careful calibration.

Determination of Boiling Point (Thiele Tube Method)

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure. The Thiele tube provides uniform heating of the sample and a heat-transfer fluid (like mineral oil) to ensure accurate temperature measurement.

Protocol:

- **Sample Preparation:** Place a small amount (0.5-1 mL) of **cis-2-Methylcyclopentanol** into a small test tube.
- **Capillary Tube Insertion:** Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the test tube containing the sample.
- **Apparatus Setup:** Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- **Heating:** Place the assembly in a Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.
- **Observation:** As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- **Measurement:** Remove the heat source when a steady stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
- **Validation:** Repeat the measurement at least twice to ensure reproducibility.



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Caption: Workflow for boiling point determination using a Thiele tube.

Determination of Density (Pycnometer Method)

Causality: Density is the mass per unit volume. A pycnometer allows for the precise measurement of the volume of a liquid by providing a container with a well-defined volume.

Protocol:

- Pycnometer Calibration:
 - Clean and dry a pycnometer and weigh it accurately (m_1).
 - Fill the pycnometer with deionized water of a known temperature and weigh it again (m_2).

- The volume of the pycnometer (V) can be calculated using the density of water at that temperature. $V = (m_2 - m_1) / \rho_{\text{water}}$.
- Sample Measurement:
 - Empty and dry the pycnometer.
 - Fill the pycnometer with **cis-2-Methylcyclopentanol** and weigh it (m_3).
- Calculation: The density of the sample (ρ_{sample}) is calculated as: $\rho_{\text{sample}} = (m_3 - m_1) / V$.
- Validation: Perform the measurement in triplicate and average the results.

Determination of Refractive Index (Abbe Refractometer)

Causality: The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. The Abbe refractometer measures the critical angle of refraction between a prism of known refractive index and the liquid sample.

Protocol:

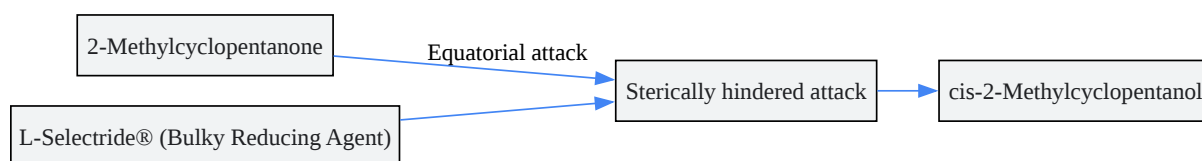
- Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of **cis-2-Methylcyclopentanol** onto the prism of the refractometer.
- Measurement: Close the prism and adjust the light source and eyepiece until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Reading: Read the refractive index value from the scale. Record the temperature as the refractive index is temperature-dependent.
- Validation: Clean the prism and repeat the measurement to ensure consistency.

Stereoselective Synthesis of cis-2-Methylcyclopentanol

A common and effective method for the stereoselective synthesis of **cis-2-Methylcyclopentanol** involves the reduction of 2-methylcyclopentanone. The choice of reducing agent is critical to achieving high diastereoselectivity for the cis-isomer. Bulky reducing agents, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack the carbonyl group from the less sterically hindered face, leading to the formation of the cis-alcohol.

Reaction Scheme: 2-Methylcyclopentanone + L-Selectride® → **cis-2-Methylcyclopentanol**

Mechanism Insight: The large size of the L-Selectride® reagent favors equatorial attack on the carbonyl carbon of the predominant conformer of 2-methylcyclopentanone. This approach from the side opposite to the adjacent methyl group results in the hydroxyl group being cis to the methyl group in the final product.



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Caption: Simplified mechanism for the stereoselective synthesis of **cis-2-Methylcyclopentanol**.

Safety and Handling

cis-2-Methylcyclopentanol should be handled with appropriate personal protective equipment, including gloves and safety glasses. It is a combustible liquid and should be kept away from heat and open flames. Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion

This technical guide has provided a detailed overview of the physical properties, stereochemistry, spectroscopic characteristics, and synthesis of **cis-2-Methylcyclopentanol**. The experimental protocols outlined offer reliable methods for the determination of its key

physical constants. A thorough understanding of these properties is paramount for the effective utilization of this versatile compound in research and development, particularly in the fields of pharmaceuticals and fine chemicals.

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